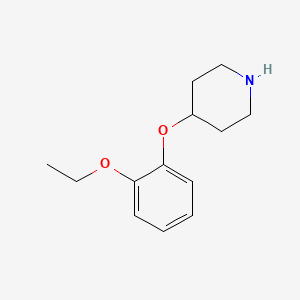

4-(2-Ethoxyphenoxy)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Ethoxyphenoxy)piperidine is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmacology. It is known for its unique structure, which includes a piperidine ring substituted with a 2-ethoxyphenoxy group.

準備方法

The synthesis of 4-(2-Ethoxyphenoxy)piperidine typically involves the reaction of 2-ethoxyphenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the 2-ethoxyphenol, followed by the addition of piperidine to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure the compound’s purity.

化学反応の分析

4-(2-Ethoxyphenoxy)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the formation of reduced derivatives.

科学的研究の応用

4-(2-Ethoxyphenoxy)piperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various cellular pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds

作用機序

The mechanism of action of 4-(2-Ethoxyphenoxy)piperidine involves its interaction with specific molecular targets within cells. It can bind to DNA via intercalation, affecting the transcription and replication processes. Additionally, it may interact with various enzymes and receptors, modulating their activity and influencing cellular signaling pathways .

類似化合物との比較

4-(2-Ethoxyphenoxy)piperidine can be compared to other piperidine derivatives such as:

Piperine: Found in black pepper, known for its antioxidant and anticancer properties.

Evodiamine: Exhibits antiproliferative effects on cancer cells.

Matrine: Known for its anti-inflammatory and anticancer activities.

Berberine: Used for its antimicrobial and antidiabetic properties.

Tetrandine: Exhibits anti-inflammatory and anticancer effects

生物活性

4-(2-Ethoxyphenoxy)piperidine is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which may confer various therapeutic properties. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and highlighting its potential applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H19NO2

- Molecular Weight : 247.32 g/mol

The compound consists of a piperidine ring substituted with an ethoxyphenyl ether group, which is crucial for its biological interactions.

Biological Activity Spectrum

Research indicates that piperidine derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may inhibit tumor growth and induce apoptosis in cancer cells.

- CNS Activity : The ability to cross the blood-brain barrier positions this compound as a candidate for treating central nervous system disorders, potentially acting as an anxiolytic or antidepressant.

- Antimicrobial Properties : Some studies indicate that piperidine derivatives possess antimicrobial activity, making them potential agents against various bacterial infections.

In Silico Studies

A recent study employed computer-aided drug design techniques to evaluate the biological activity spectra of new piperidine derivatives, including this compound. The study utilized tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) to predict the compound's interaction with various biological targets.

Key Findings :

- The compound showed potential interactions with multiple receptors and enzymes, suggesting a broad pharmacological profile.

- Predicted activities included effects on voltage-gated ion channels and neurotransmitter receptors, indicating possible applications in neurology and cardiology.

Experimental Studies

While in silico predictions provide a foundation for understanding the potential of this compound, experimental validation is crucial. Laboratory studies involving synthesized derivatives have demonstrated promising results in vitro.

- Cell Viability Assays : Compounds were tested against various cancer cell lines, showing significant reductions in cell viability at micromolar concentrations.

- Neuropharmacological Tests : Behavioral assays in animal models indicated anxiolytic effects consistent with modulation of CNS pathways.

特性

IUPAC Name |

4-(2-ethoxyphenoxy)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-2-15-12-5-3-4-6-13(12)16-11-7-9-14-10-8-11/h3-6,11,14H,2,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOFRRUDIUKVAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40639919 |

Source

|

| Record name | 4-(2-Ethoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420137-19-5 |

Source

|

| Record name | 4-(2-Ethoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。